molecular formula C12H24N2 B1411186 (3R)-1-(cyclohexylmethyl)-3-methylpiperazine CAS No. 1604371-41-6

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine

Cat. No. B1411186
CAS RN: 1604371-41-6
M. Wt: 196.33 g/mol
InChI Key: BJQGWYRXMVYOMP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine (CHMP) is an organic compound with a wide range of applications in scientific research. CHMP is a versatile agent, which is used in a variety of disciplines and has a number of beneficial properties. It is found in a variety of natural sources, including plants and fungi, and can be synthesized in the laboratory. CHMP has been studied extensively and is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

  • Histamine H4 Receptor Ligands : Alkyl derivatives of 1,3,5-triazine, including compounds with structural similarities to (3R)-1-(cyclohexylmethyl)-3-methylpiperazine, have been studied for their affinity towards the human histamine H4 receptor (hH4R). These compounds, particularly 4-(cyclohexylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed promising hH4R affinity and antagonist behavior, with potential antinociceptive activity in vivo (Łażewska et al., 2019).

  • Synthesis of Alanine Derivatives : Research on the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives has been conducted to develop a convenient approach to synthesizing both (S)- and (R)-alanine. This study highlights the synthetic utility of such compounds in producing important amino acids (Orena et al., 1992).

  • Metabolism Studies of Anticancer Compounds : A study on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), an anticancer compound, utilized derivatives of 4-methylpiperazine. This research was crucial for understanding the metabolites formed in rat bile, providing insights into the drug's metabolism and efficacy (Xiaomei et al., 2007).

  • Chiral Solvating Properties : The chiral solvating properties of compounds such as (S)-1-benzyl-6-methylpiperazine-2,5-dione have been explored. These studies are significant in understanding how such compounds can be used in NMR spectroscopy for the determination of enantiomer compositions in various substances (Wagger et al., 2007).

  • ABCB1 Inhibitors : Research on 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors has included compounds with 4-methylpiperazine derivatives. These studies contribute to the development of inhibitors that can impact drug resistance in cancer treatment (Colabufo et al., 2008).

properties

IUPAC Name

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGWYRXMVYOMP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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